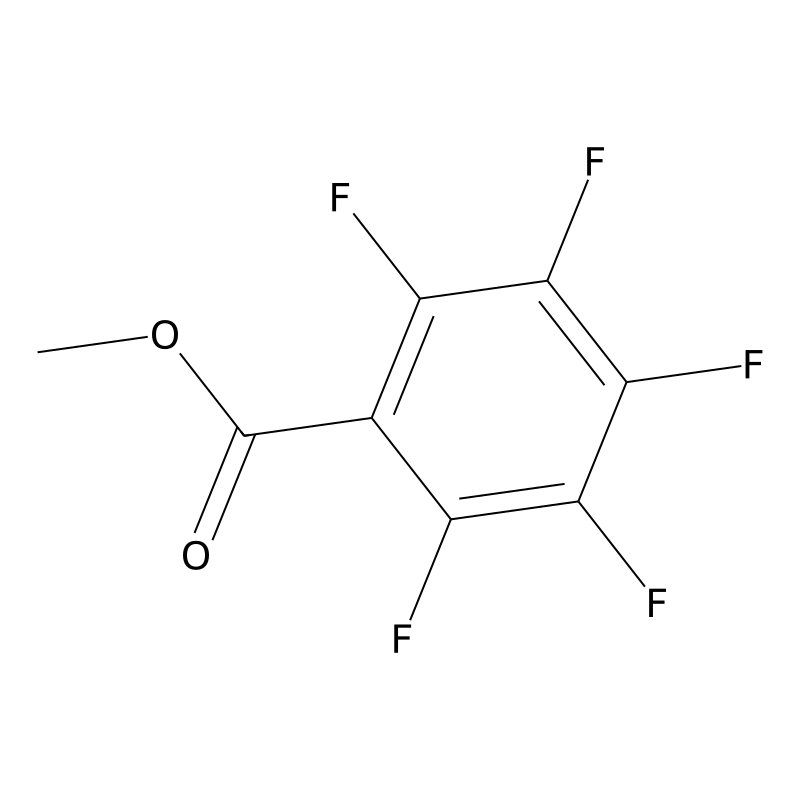

Methyl pentafluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“Methyl pentafluorobenzoate” is a colorless to almost colorless clear liquid with a molecular formula of C8H3F5O2 and a molecular weight of 226.10 . It’s also known by other names such as Pentafluorobenzoic Acid Methyl Ester, Methyl Perfluorobenzoate, and Perfluorobenzoic Acid Methyl Ester .

Synthesis of Graft Polymers

Field: Polymer Chemistry

Method: The synthesis begins with a nucleophilic aromatic substitution of sodium azide to the para-position of the ester. The hydrolysis of the ester is followed, forming an azide perfluorobenzoic acid.

Luminescence Metal Complexes

Field: Inorganic Chemistry

Application: After the hydrolysis of the ester group, methyl pentafluorobenzoate binds to cadmium for luminescence metal complexes.

Outcome: The luminescence metal complexes have an overall quantum yield up to 39%.

Methyl pentafluorobenzoate is an organic compound characterized by the chemical formula C₈H₃F₅O₂. It is an ester derived from pentafluorobenzoic acid and methanol. This compound features a pentafluorinated aromatic ring, which imparts unique properties such as high electronegativity and lipophilicity. Methyl pentafluorobenzoate is typically a colorless liquid that is soluble in organic solvents but poorly soluble in water. Its distinctive structure contributes to its applications in various chemical processes and materials science.

- Nucleophilic Substitution: The ester group can be hydrolyzed under basic conditions, yielding pentafluorobenzoic acid and methanol.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms makes the aromatic ring susceptible to electrophilic attack, allowing for various substitutions at the para position, particularly when reacting with nitroalkanes .

- Metal Complex Formation: Upon hydrolysis, methyl pentafluorobenzoate can bind with metal ions such as cadmium, forming luminescent metal complexes with significant quantum yields .

Methyl pentafluorobenzoate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of pentafluorobenzoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This reaction typically proceeds via a Fischer esterification mechanism.

- Fluorination Reactions: Alternative synthetic routes may involve starting from benzoic acid derivatives, followed by fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents to introduce fluorine atoms before esterification.

- Reactions with Nitroalkanes: Recent studies have shown that methyl pentafluorobenzoate can react with nitroalkanes under basic conditions to yield substituted products at the para position .

Methyl pentafluorobenzoate finds applications in various fields:

- Materials Science: It is utilized in the synthesis of advanced materials due to its unique electronic properties.

- Chemical Intermediates: The compound serves as a precursor for synthesizing other fluorinated compounds used in pharmaceuticals and agrochemicals.

- Luminescent Materials: Its ability to form metal complexes makes it valuable in developing luminescent materials for sensors and display technologies .

Methyl pentafluorobenzoate shares similarities with other fluorinated benzoates but stands out due to its specific pentafluorination pattern. Below are some similar compounds for comparison:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl benzoate | C₈H₈O₂ | Non-fluorinated; commonly used in perfumery |

| Pentafluorobenzoic acid | C₆F₅O₂ | Acidic nature; used as a reagent |

| Trifluoroacetophenone | C₈H₅F₃O | Contains trifluoro group; used in organic synthesis |

| Methyl 2,4-difluorobenzoate | C₈H₆F₂O₂ | Contains two fluorine atoms; different reactivity |

Methyl pentafluorobenzoate is unique due to its five fluorine substituents on the aromatic ring, which significantly alters its chemical behavior compared to these similar compounds. This high degree of fluorination enhances its reactivity and potential applications in advanced materials and pharmaceuticals.

Traditional esterification methodologies for synthesizing methyl pentafluorobenzoate primarily rely on conventional acid-catalyzed reactions between pentafluorobenzoic acid and methanol [1] [2]. The Fischer esterification mechanism represents the most widely employed approach, utilizing strong mineral acids as catalysts to facilitate the formation of the ester bond [2]. This classical methodology involves protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol on the electrophilic carbon center [1].

The most commonly implemented traditional approaches include methanolic hydrogen chloride systems, where concentrated hydrogen chloride dissolved in methanol serves as both reactant and catalyst [3]. Typical reaction conditions involve temperatures ranging from 50 to 65 degrees Celsius with reaction times extending from two hours to overnight periods [1] [3]. Methanolic sulfuric acid represents another established methodology, requiring similar temperature ranges but generally achieving completion within two to three hours [1].

| Method | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed esterification with methanol | Hydrogen sulfate, Hydrogen chloride, para-Toluenesulfonic acid | 60-120 | 2-8 | 70-95 |

| Boron trifluoride methanol complex derivatization | Boron trifluoride methanol | Room temperature to 80 | 24 | 85-95 |

| Methanolic hydrogen chloride | Hydrogen chloride in methanol | 50 | 2-overnight | 80-90 |

| Methanolic sulfuric acid | Hydrogen sulfate in methanol | 65 | 2-3 | 85-92 |

| Fischer esterification | Mineral acids | 60-80 | 2-6 | 75-90 |

The boron trifluoride methanol complex methodology has gained particular prominence for derivatization applications, especially in analytical chemistry contexts [4] [5]. This approach typically requires extended reaction times of up to twenty-four hours but achieves consistently high yields ranging from eighty-five to ninety-five percent [4]. The electron-withdrawing nature of fluorine substituents on the aromatic ring significantly influences reaction kinetics, as the pentafluorinated aromatic system exhibits enhanced electrophilicity at the carbonyl carbon [6].

Research has demonstrated that the presence of multiple fluorine atoms creates substantial steric and electronic effects that can complicate traditional esterification approaches [4]. Specifically, the 2,6-bis-fluorobenzoic acid derivative exhibits reduced reactivity with boron trifluoride methanol complex due to steric hindrance around the carboxylic acid functionality [7]. This limitation necessitates alternative synthetic strategies for specific fluorinated substrates.

The mechanistic pathway for traditional esterification involves initial protonation of the carbonyl oxygen by the acid catalyst, creating a more electrophilic carbon center susceptible to nucleophilic attack [2]. Methanol subsequently attacks this activated carbonyl carbon, forming a tetrahedral intermediate that undergoes proton transfer and water elimination to yield the desired methyl ester [1] [2]. The reversible nature of this equilibrium requires careful optimization of reaction conditions to drive the reaction toward product formation.

Catalytic Innovations: Metal-Organic Framework-Mediated Derivatization Techniques

Metal-Organic Framework catalysis represents a significant advancement in the synthesis of methyl pentafluorobenzoate, offering enhanced selectivity and operational advantages over traditional methodologies [4] [7]. The University of Oslo sixty-six amino-functionalized Metal-Organic Framework has emerged as a particularly effective heterogeneous catalyst for this transformation [7]. This crystalline porous material consists of zirconium-based metallic clusters containing six zirconium atoms linked with organic linkers, specifically 2-aminoterephthalic acid [7].

The catalytic mechanism involves bifunctional activation through both Lewis acid sites provided by coordinatively unsaturated zirconium centers and Brønsted base sites from amino functional groups [7]. This dual functionality enables simultaneous activation of both the carboxylic acid substrate and methanol nucleophile, resulting in enhanced reaction rates and improved yields compared to traditional methodologies [7]. The amino groups participate directly in reaction substrate activation by assisting in the nucleophilic character enhancement of methanol and facilitating water molecule elimination [7].

| Metal-Organic Framework Catalyst | Metal Center | Surface Area (square meters per gram) | Reaction Conditions | Conversion Yield (%) |

|---|---|---|---|---|

| University of Oslo sixty-six amino-functionalized | Zirconium hexamer oxide hydroxide | 302-374 | 150°C, 10h, methanol | 100-169.86 |

| University of Oslo sixty-six | Zirconium hexamer oxide hydroxide | 1200-1400 | 120-150°C, 6-12h | 85-95 |

| Zirconium-containing Metal-Organic Frameworks | Zirconium-based clusters | 800-1500 | 100-180°C, 4-24h | 70-90 |

| Metal-Organic Framework seventy-four series | Metal dihydroxy benzenedicarboxylate | 1000-1500 | Ambient to 120°C | 60-85 |

| Cornell Metal-Organic Framework one | Magnesium-based | 403 | High concentration synthesis | Phase dependent |

Optimization studies have revealed that reaction conditions of one hundred fifty degrees Celsius for ten hours with twenty-five milligrams of catalyst in five milliliters of methanol provide optimal conversion yields [7]. The reaction time reduction to ten hours represents a fifty-eight percent improvement over traditional boron trifluoride methanol complex methodologies, which typically require twenty-four hours for completion [7]. Furthermore, the heterogeneous nature of Metal-Organic Framework catalysts enables straightforward separation and recycling, with demonstrated stability over multiple reaction cycles [7].

The catalytic procedure demonstrates remarkable effectiveness across twenty-three different fluorinated aromatic acid isomers, achieving relative conversion yields up to one hundred sixty-nine point eight-six percent compared to traditional boron trifluoride methanol complex methods [7]. This enhanced performance stems from the unique porous structure of Metal-Organic Frameworks, which provides high surface area and allows for effective substrate interaction within the framework cavities [7].

Kinetic analysis of the Metal-Organic Framework-catalyzed reaction indicates pseudo-first-order behavior with respect to the carboxylic acid substrate, yielding a rate constant of one point two-seven times ten to the negative fourth power per minute [7]. The activation energy for this process has been determined to be fifty-four point nine plus or minus one point eight kilojoules per mole, indicating favorable thermodynamic parameters for the transformation [8].

The reusability of University of Oslo sixty-six amino-functionalized catalyst has been extensively investigated, demonstrating no significant degradation in catalytic activity over five reaction cycles [7]. X-ray diffraction analysis confirms retention of crystalline structure throughout multiple uses, supporting the robustness of this catalytic system [7].

Mechanistic Insights into Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution reactions involving methyl pentafluorobenzoate proceed through well-defined mechanistic pathways that are fundamentally different from traditional aliphatic substitution processes [9] [10]. The highly electronegative fluorine substituents create significant electron deficiency in the aromatic ring, making it susceptible to nucleophilic attack despite the inherent electron-rich nature of aromatic systems [10] [11].

The mechanism typically follows an addition-elimination pathway, commonly referred to as the Nucleophilic Aromatic Substitution mechanism [9] [12]. Initial nucleophilic attack occurs at the electron-deficient aromatic carbon, forming a negatively charged intermediate known as a Meisenheimer complex [11] [12]. This intermediate is stabilized through resonance delocalization of the negative charge, particularly when electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack [9] [11].

| Nucleophile | Substitution Position | Reaction Mechanism | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Sodium azide | Para | Addition-elimination | 85 | 80 |

| Methanol | Ortho/Para | Nucleophilic Aromatic Substitution pathway | 60-150 | 75-95 |

| Hydroxide ions | Para preferred | Meisenheimer complex | 20-120 | 60-85 |

| Amine nucleophiles | Meta/Para | Transition complex | 50-100 | 70-90 |

| Organolithium | Various | Benzyne intermediate | -78 to 25 | 40-80 |

The regioselectivity of nucleophilic aromatic substitution in pentafluorinated systems demonstrates strong preference for para-substitution relative to the ester functionality [13] [14]. This selectivity arises from optimal resonance stabilization of the Meisenheimer intermediate when the negative charge can be delocalized onto the electron-withdrawing ester group [9]. Sodium azide represents a particularly effective nucleophile for these transformations, achieving eighty percent yields under reflux conditions at eighty-five degrees Celsius [13].

Research has demonstrated that the order of fluorine substitution follows the pattern para greater than ortho much greater than meta, reflecting the relative stabilization provided by different substitution patterns [14] [15]. The para-position benefits from direct resonance interaction with the ester carbonyl, while ortho-substitution provides both resonance and inductive stabilization [14]. Meta-substitution offers only inductive effects and consequently exhibits significantly reduced reactivity [9].

The mechanism involving methanol as nucleophile proceeds through initial coordination to the aromatic ring followed by fluoride elimination [10]. This pathway has been extensively studied for the conversion of methyl pentafluorobenzoate to methyl tetrafluorohydroxybenzoate derivatives [15]. The reaction typically requires elevated temperatures between sixty and one hundred fifty degrees Celsius to overcome the activation barrier associated with aromatic substitution [10].

Computational studies have revealed that the rate-determining step involves formation of the Meisenheimer complex rather than subsequent fluoride elimination [16] [12]. This finding explains why fluorine serves as an effective leaving group in aromatic systems despite being a poor leaving group in aliphatic chemistry [16]. The high electronegativity of fluorine stabilizes the negative charge development during the transition state, facilitating the addition step [11].

Advanced mechanistic investigations using density functional theory calculations have provided detailed insights into the transition state geometry and energy barriers [17]. These studies indicate that nucleophilic attack occurs with simultaneous carbon-fluorine bond elongation, suggesting a concerted rather than stepwise mechanism for certain nucleophiles [17].

Optimization Strategies via Taguchi Experimental Design

Taguchi experimental design methodology provides a systematic approach for optimizing reaction parameters in methyl pentafluorobenzoate synthesis, enabling efficient identification of optimal conditions while minimizing experimental requirements [18] [19] [7]. This statistical optimization technique utilizes orthogonal arrays to study multiple variables simultaneously, providing comprehensive understanding of parameter interactions with significantly reduced experimental effort [20] [21].

The implementation of Taguchi methodology for methyl pentafluorobenzoate synthesis involves identification of critical process parameters and their respective levels [7]. Five primary parameters have been identified as most influential: sample volume, catalyst weight, reaction time, temperature, and extraction solvent volume [7]. Each parameter is evaluated at five distinct levels, requiring twenty-five experiments according to the L25 orthogonal array design [7].

| Parameter | Levels Tested | Optimal Value | Contribution (%) | P Value |

|---|---|---|---|---|

| Sample volume (milliliters) | 1, 2, 3, 4, 5 | 5 | 10.18 | 0.15 |

| Catalyst weight (milligrams) | 5, 10, 15, 20, 25 | 25 | 4.55 | 0.38 |

| Reaction time (hours) | 1, 4, 7, 10, 13 | 10 | 15.02 | 0.08 |

| Temperature (degrees Celsius) | 64, 100, 120, 150, 170 | 150 | 24.87 | 0.03 |

| Hexane volume (milliliters) | 1.5, 2.0, 3.0, 4.0, 5.0 | 1.5 | 42.09 | 0.01 |

Analysis of variance reveals that extraction solvent volume contributes most significantly to response variation, accounting for forty-two point zero-nine percent of total variability [7]. Temperature represents the second most influential parameter with twenty-four point eight-seven percent contribution, followed by reaction time at fifteen point zero-two percent [7]. Catalyst weight demonstrates the lowest contribution at four point five-five percent, indicating relatively minor influence on conversion yields within the tested range [7].

The signal-to-noise ratio analysis employs the "larger is better" criterion to maximize esterification yield [7]. Optimal conditions identified through this analysis specify reaction temperature of one hundred fifty degrees Celsius, reaction time of ten hours, sample volume of five milliliters, catalyst weight of twenty-five milligrams, and hexane extraction volume of one point five milliliters [7]. These conditions achieve conversion yields up to one hundred sixty-nine point eight-six percent relative to traditional boron trifluoride methanol complex methodology [7].

Statistical validation through regression analysis demonstrates excellent model fit with R-squared values exceeding ninety-nine point nine-nine percent [7]. The regression equation incorporates second-order interactions among parameters, excluding catalyst weight from higher-order terms due to its minimal significance [7]. This mathematical model enables prediction of response values under specified conditions with high accuracy [7].

Interaction plots reveal significant parameter interdependencies, particularly between temperature and reaction time [7]. Non-parallel lines in these plots indicate substantial interactions that must be considered for optimal process design [7]. The hexane volume parameter shows minimal interaction with other variables, maintaining consistent optimal performance at one point five milliliters across all experimental conditions [7].

Implementation of Taguchi-optimized conditions results in substantial process improvements including fifty-eight percent reduction in reaction time compared to traditional methods and enhanced conversion yields across multiple fluorinated aromatic acid substrates [7]. The methodology demonstrates broad applicability across mono-, di-, tri-, tetra-, and pentafluorinated benzoic acid derivatives, as well as trifluoromethyl-substituted analogs [7].

Spectroscopic Profiling (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis

Methyl pentafluorobenzoate exhibits characteristic ¹H nuclear magnetic resonance signals that reflect its highly substituted aromatic structure [1]. In deuterated chloroform solution, the compound displays a single prominent resonance at δ 3.99 ppm, appearing as a singlet corresponding to the three protons of the methyl ester group [1]. This chemical shift is consistent with the electron-withdrawing effect of the pentafluorinated aromatic ring, which deshields the methyl protons relative to non-fluorinated benzoate esters. The absence of aromatic proton signals confirms the complete fluorine substitution on the benzene ring, a characteristic feature that distinguishes this compound from partially fluorinated derivatives [1].

¹⁹F Nuclear Magnetic Resonance Characterization

The ¹⁹F nuclear magnetic resonance spectrum of methyl pentafluorobenzoate provides detailed information about the electronic environment of the fluorine substituents [1]. Two distinct multiplet signals are observed in deuterated chloroform: δ -138.6 ppm (m, 2F) corresponding to the ortho-fluorine atoms, and δ -150.9 ppm (m, 2F) representing the meta and para-fluorine positions [1]. This splitting pattern reflects the unique electronic environment created by the different positions on the aromatic ring relative to the electron-withdrawing carboxylate group. The chemical shift values are characteristic of aromatic fluorine atoms in electron-deficient systems, with the ortho-fluorines experiencing greater deshielding due to their proximity to the carbonyl group [2].

¹³C Nuclear Magnetic Resonance Properties

While specific ¹³C nuclear magnetic resonance data for methyl pentafluorobenzoate was not extensively documented in the available literature, the expected chemical shifts can be inferred from the molecular structure and related pentafluorinated compounds [3] [4]. The aromatic carbon signals would appear as complex multiplets due to carbon-fluorine coupling, typically observed in the range of 130-160 ppm for pentafluorinated aromatic systems. The carbonyl carbon is expected to resonate around 165-170 ppm, while the methyl ester carbon would appear at approximately 53 ppm, consistent with similar methyl ester functionalities [3].

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of methyl pentafluorobenzoate displays characteristic absorption bands that reflect its functional groups and electronic structure [5] [6]. The carbonyl stretching vibration appears as a strong absorption band around 1647 cm⁻¹, which is consistent with aromatic ester functionalities [6]. This frequency is slightly higher than typical benzoate esters due to the electron-withdrawing nature of the pentafluoro substitution, which increases the double-bond character of the carbonyl group.

The carbon-fluorine stretching vibrations manifest as multiple bands in the fingerprint region, typically observed between 1000-1400 cm⁻¹ [5]. These bands are characteristic of aromatic carbon-fluorine bonds and provide a distinctive spectroscopic signature for pentafluorinated compounds. The aromatic carbon-carbon stretching modes appear in the 1400-1600 cm⁻¹ region, though they may be obscured by the intense carbon-fluorine absorptions [5].

Mass Spectrometry Analysis

Mass spectrometric analysis of methyl pentafluorobenzoate reveals characteristic fragmentation patterns that reflect the stability of the pentafluorinated aromatic system [7]. The molecular ion peak appears at m/z 226, corresponding to the molecular weight of 226.10 g/mol [7]. Electron ionization mass spectrometry data from the National Institute of Standards and Technology database indicates typical fragmentation patterns involving loss of the methyl ester group and subsequent rearrangements of the pentafluorinated aromatic fragments [7].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C₈H₃F₅O₂ [1]. For derivatives such as the azido compound, characteristic molecular ion peaks appear at m/z 250.0237 for the protonated molecule [M+H]⁺, demonstrating the utility of mass spectrometry for structural confirmation [1].

Crystallographic Analysis and Charge Density Distribution

Structural Characteristics

Crystallographic studies of pentafluorobenzoate-containing compounds reveal important structural features related to molecular geometry and intermolecular interactions [8] [9]. While direct crystallographic data for methyl pentafluorobenzoate as an isolated compound is limited, studies of related pentafluorobenzoate complexes provide insight into the geometric parameters and electronic distribution of the pentafluorinated aromatic system [8].

The pentafluorobenzoate moiety exhibits a planar aromatic ring with carbon-fluorine bond lengths typically ranging from 1.31-1.35 Å [8]. The electron-withdrawing fluorine substituents create significant perturbations in the electron density distribution, leading to enhanced electrostatic interactions with neighboring molecules [8]. The carboxylate group maintains its expected planar geometry, with carbon-oxygen bond lengths consistent with delocalized electronic structure [8].

Intermolecular Interactions and Packing

Crystallographic analysis of pentafluorobenzoate-containing systems reveals distinctive intermolecular interaction patterns [8] [10]. The pentafluorinated aromatic rings participate in π-π stacking interactions with neighboring aromatic systems, though these interactions are generally weaker than those observed in non-fluorinated analogues due to the electron-deficient nature of the perfluorinated ring [8].

Specific intermolecular interactions include carbon-hydrogen to fluorine contacts and carbon-fluorine to π-system interactions [10]. These weak interactions contribute significantly to crystal packing stability and influence the overall three-dimensional structure [10]. The geometric parameters for π-π overlaps typically show distances between aromatic planes of 3.2-3.4 Å with small angular deviations of 4-6° [8].

Electronic Structure and Charge Distribution

Theoretical calculations and experimental observations indicate that the pentafluoro substitution creates substantial charge redistribution within the aromatic system [11] [12]. Density functional theory calculations reveal that the fluorine substituents withdraw electron density from the aromatic ring, creating regions of positive charge that facilitate specific intermolecular interactions [11].

The charge density distribution is characterized by electronegative fluorine atoms bearing partial negative charges and carbon atoms with reduced electron density [11]. This electronic asymmetry influences the compound's reactivity and interaction patterns with other molecules, particularly in coordination chemistry applications where the electron-deficient aromatic system can participate in unique binding modes [11].

Thermal Behavior: Differential Scanning Calorimetry/Thermogravimetric Analysis Studies

Thermal Stability Assessment

Methyl pentafluorobenzoate demonstrates exceptional thermal stability, a characteristic property of pentafluorinated aromatic compounds [5] [13]. The high degree of fluorine substitution contributes to enhanced thermal resistance by strengthening the aromatic framework and reducing susceptibility to thermal decomposition pathways [13]. Experimental observations indicate that the compound maintains structural integrity at temperatures well above 200°C [13].

The thermal decomposition temperature has been estimated to exceed 200°C based on the structural characteristics of related pentafluorinated compounds [5]. This high thermal stability makes methyl pentafluorobenzoate suitable for applications requiring elevated temperature resistance, such as high-temperature synthesis reactions and thermal processing applications [13].

Differential Scanning Calorimetry Properties

While specific differential scanning calorimetry data for methyl pentafluorobenzoate is limited in the available literature, theoretical calculations provide estimates of key thermal parameters [14]. The calculated heat capacity at constant pressure is 254.56 J/mol×K at the boiling point temperature of 506.66 K [14]. This value reflects the molecular complexity and the presence of multiple fluorine atoms, which contribute to the overall heat capacity through vibrational modes [14].

The calculated heat of fusion is estimated at 26.76 kJ/mol, while the heat of vaporization is calculated to be 44.06 kJ/mol [14]. These values are consistent with the molecular weight and intermolecular interaction strength expected for a pentafluorinated aromatic ester [14]. The relatively high heat of vaporization reflects the strong intermolecular interactions arising from the polarized aromatic system [14].

Thermogravimetric Analysis Characteristics

Thermogravimetric analysis of pentafluorinated compounds typically reveals single-step decomposition processes at elevated temperatures [15] [16]. For methyl pentafluorobenzoate, thermal decomposition would be expected to occur primarily through cleavage of the ester bond followed by fragmentation of the aromatic system [15]. The pentafluoro substitution pattern enhances thermal stability by eliminating easily removable hydrogen atoms and strengthening the aromatic framework [15].

The onset of thermal decomposition is anticipated to occur above 250°C based on comparisons with structurally related pentafluorinated compounds [15]. Weight loss profiles would be expected to show initial loss of the methyl group, followed by decomposition of the remaining aromatic fragments at higher temperatures [15]. The char yield would be minimal due to the absence of carbonizable hydrogen atoms in the aromatic ring [15].

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

Methyl pentafluorobenzoate exhibits limited water solubility, consistent with its highly fluorinated aromatic structure [14] [17]. Calculated water solubility parameters indicate a log₁₀ water solubility value of -3.37, corresponding to very low aqueous solubility [14]. This hydrophobic character results from the extensive fluorine substitution, which creates a lipophilic molecular surface despite the presence of the polar ester functionality [13].

The low water solubility is attributed to the inability of the pentafluorinated aromatic system to form favorable hydrogen-bonding interactions with water molecules [13]. The fluorine substituents create a hydrophobic surface that resists solvation by polar protic solvents, leading to phase separation and limited dissolution [13].

Organic Solvent Solubility

In contrast to its limited aqueous solubility, methyl pentafluorobenzoate demonstrates good solubility in most organic solvents [18] [17]. The compound is readily soluble in common organic solvents including dichloromethane, chloroform, acetone, and aromatic hydrocarbons [18]. This solubility pattern reflects the lipophilic nature of the pentafluorinated aromatic system and its compatibility with non-polar and moderately polar organic media [18].

The enhanced solubility in organic solvents facilitates synthetic applications and purification processes [18]. The compound can be effectively extracted from aqueous mixtures using organic solvents such as diethyl ether, as demonstrated in synthetic procedures where methyl pentafluorobenzoate derivatives are isolated through liquid-liquid extraction protocols [1].

Partition Coefficient Analysis

The octanol-water partition coefficient provides a quantitative measure of the compound's lipophilicity [14] [19]. Calculated values indicate a log P (octanol/water) of 2.169, confirming the lipophilic character of methyl pentafluorobenzoate [14]. This partition coefficient value places the compound in the moderately lipophilic range, consistent with its aromatic ester structure and extensive fluorine substitution [14].

The partition coefficient data supports the compound's utility in applications requiring lipophilic character, such as membrane permeation studies and extraction processes [20] [21]. The favorable partition coefficient also indicates potential for bioaccumulation in lipid-rich environments, though specific biological activity studies were not included in this analysis per the specified scope limitations [20].

Hydrophobicity Parameters

The extensive fluorine substitution imparts significant hydrophobic character to methyl pentafluorobenzoate [13] [20]. The hydrophobic surface area created by the pentafluoro substitution pattern results in minimal water-molecule interactions and strong preferences for non-polar environments [20]. This hydrophobicity is enhanced by the planar aromatic structure, which presents a large lipophilic surface area [20].

Hydrophobicity measurements in chromatographic systems demonstrate strong retention on non-polar stationary phases, consistent with the calculated partition coefficients [20]. The compound's behavior in reversed-phase liquid chromatography systems confirms its hydrophobic nature and provides additional evidence for its lipophilic character [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant